![molecular formula C14H18N2O2S B2632636 N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide CAS No. 1355649-82-9](/img/structure/B2632636.png)
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide, also known as CMMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the sulfonamide family and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. Studies have also suggested that N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide may interact with ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide in lab experiments is its ability to selectively target certain enzymes and receptors, making it a useful tool for studying specific biological processes. However, one limitation of using N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide is its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide. One area of interest is the development of N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide-based drugs for the treatment of neurological disorders, such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide and its potential interactions with other drugs and biological targets.
Synthesemethoden
The synthesis of N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide involves the reaction of 3-methoxybenzenethiol with propylamine to form the corresponding sulfanylpropylamine. This compound is then reacted with cyanomethyl acetate to produce N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide has shown potential for use in medicinal chemistry due to its ability to interact with various biological targets. Studies have shown that N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide has been shown to exhibit anticonvulsant and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(3-methoxyphenyl)sulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-8-16(9-7-15)14(17)11-19-13-6-4-5-12(10-13)18-2/h4-6,10H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCFLWJIACKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CSC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

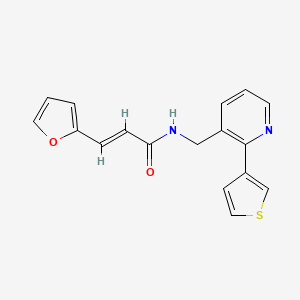
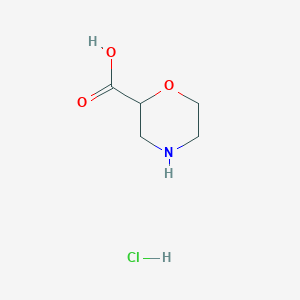

![N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide](/img/structure/B2632556.png)
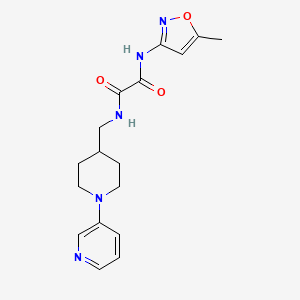

![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)
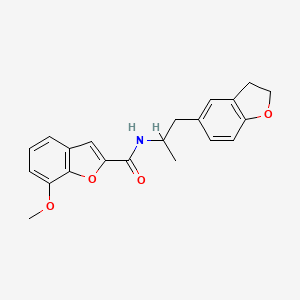
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632564.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2632565.png)
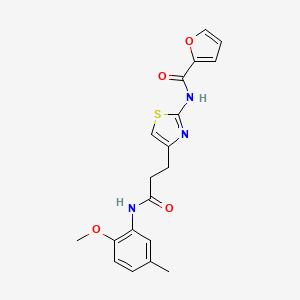
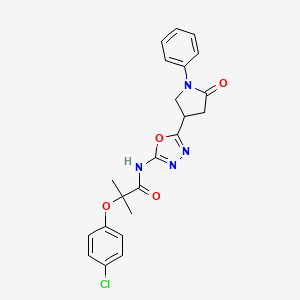

![2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2632576.png)